Tri-p-tolylphosphine

Catalog No.
S1514226
CAS No.
1038-95-5
M.F
C21H21P
M. Wt
304.4 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Tri-p-tolylphosphine

CAS Number

1038-95-5

Product Name

Tri-p-tolylphosphine

IUPAC Name

tris(4-methylphenyl)phosphane

Molecular Formula

C21H21P

Molecular Weight

304.4 g/mol

InChI

InChI=1S/C21H21P/c1-16-4-10-19(11-5-16)22(20-12-6-17(2)7-13-20)21-14-8-18(3)9-15-21/h4-15H,1-3H3

InChI Key

WXAZIUYTQHYBFW-UHFFFAOYSA-N

SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Canonical SMILES

CC1=CC=C(C=C1)P(C2=CC=C(C=C2)C)C3=CC=C(C=C3)C

Tri-p-tolylphosphine is an organophosphorus compound with the chemical formula C21H21P\text{C}_{21}\text{H}_{21}\text{P} and a CAS number of 1038-95-5. It appears as a white solid that is insoluble in water but soluble in various organic solvents. This compound features three p-tolyl groups attached to a central phosphorus atom, which significantly influences its chemical properties and reactivity. Tri-p-tolylphosphine is known for its wide cone angle of approximately 194°, making it a versatile ligand in coordination chemistry, particularly in the formation of metal complexes used in catalysis .

TPTP's mechanism of action revolves around its ability to bind to transition metals via its lone pair of electrons on the phosphorus atom. This creates a Lewis acid-base adduct, activating the metal center and making it more susceptible to bond formation and cleavage reactions essential for catalysis []. The wide cone angle of TPTP allows for flexibility in binding to different metals, while the steric bulk of the tolyl groups can influence the reaction pathway and selectivity [].

  • Oxidation: In solution, it can slowly oxidize to form tri-p-tolylphosphine oxide, which alters its reactivity and coordination properties .
  • Coordination with Metals: When treated with metal halides or acetates, tri-p-tolylphosphine tends to cyclometalate, forming stable metal complexes. These complexes are often utilized in homogeneous catalysis, particularly in cross-coupling reactions .

The ability to form metal-ligand complexes is crucial for its application in various catalytic processes.

Tri-p-tolylphosphine can be synthesized through several methods:

  • Reaction of PCl₃ with p-Tolyl Grignard Reagent: One common synthesis route involves reacting phosphorus trichloride with p-tolyl magnesium bromide or other p-tolyl Grignard reagents. This method allows for the formation of tri-p-tolylphosphine by nucleophilic substitution reactions.
  • Phosphorus Halide Method: Another approach includes the reaction of phosphorus trihalides with p-toluidine under controlled conditions, facilitating the formation of the desired phosphine compound .

These methods highlight the versatility and accessibility of tri-p-tolylphosphine for laboratory synthesis.

Tri-p-tolylphosphine finds applications primarily in:

  • Catalysis: It is widely used as a ligand in catalyzing various organic reactions, including cross-coupling reactions essential for synthesizing complex organic molecules.
  • Homogeneous Catalysis: Its ability to form stable complexes with transition metals makes it valuable in homogeneous catalytic systems for industrial applications .

The compound's unique properties allow it to function effectively in various chemical transformations.

Interaction studies involving tri-p-tolylphosphine typically focus on its behavior as a ligand in coordination chemistry. These studies reveal how it interacts with different metal ions and the resulting stability and reactivity of the formed complexes. The ligand's steric and electronic properties significantly influence these interactions, making it an area of interest for researchers exploring new catalytic systems or materials .

Several compounds share structural similarities with tri-p-tolylphosphine, including:

  • Tri-o-tolylphosphine: Similar to tri-p-tolylphosphine but features o-tolyl groups instead of p-tolyl groups. It exhibits different steric and electronic properties due to the positioning of the methyl groups on the aromatic rings.
  • Tris(phenyl)phosphine: Comprising three phenyl groups, this compound is structurally similar but lacks the methyl substituents found in tri-p-tolylphosphine, affecting its solubility and reactivity.
  • Tris(2,4-dimethylphenyl)phosphine: This compound includes larger alkyl substituents, which may influence its steric hindrance and electronic properties compared to tri-p-tolylphosphine.
Compound NameStructural FeaturesUnique Properties
Tri-p-tolylphosphineThree p-tolyl groupsWide cone angle; effective ligand for catalysis
Tri-o-tolylphosphineThree o-tolyl groupsDifferent steric effects; potential for different reactivity
Tris(phenyl)phosphineThree phenyl groupsLacks methyl substituents; different solubility
Tris(2,4-dimethylphenyl)phosphineThree 2,4-dimethylphenyl groupsIncreased steric hindrance; altered reactivity

These comparisons illustrate how tri-p-tolylphosphine is unique due to its specific substituents and their influence on its chemical behavior.

XLogP3

5.7

Melting Point

149.0 °C

GHS Hazard Statements

Aggregated GHS information provided by 46 companies from 5 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H315 (97.83%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (97.83%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H335 (95.65%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Irritant

Other CAS

1038-95-5

Wikipedia

Tris(4-methylphenyl)phosphine

General Manufacturing Information

Phosphine, tris(4-methylphenyl)-: ACTIVE

Dates

Modify: 2023-08-15

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